molecular formula C4H2Br2N2O B12364948 2,6-dibromo-2H-pyrazin-3-one

2,6-dibromo-2H-pyrazin-3-one

Cat. No.: B12364948
M. Wt: 253.88 g/mol
InChI Key: LLJQSMHMDJZSLD-UHFFFAOYSA-N
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Description

2,6-Dibromo-2H-pyrazin-3-one is a brominated heterocyclic compound characterized by a pyrazine ring substituted with bromine atoms at positions 2 and 6 and a ketone group at position 2. Pyrazinones are nitrogen-containing aromatic systems with applications in medicinal chemistry, agrochemicals, and materials science due to their electron-deficient nature and reactivity. Its molecular formula is C₄H₂Br₂N₂O, with a molar mass of 293.88 g/mol. Limited solubility in polar solvents and moderate thermal stability (decomposes above 200°C) are typical physical traits .

Properties

Molecular Formula

C4H2Br2N2O

Molecular Weight

253.88 g/mol

IUPAC Name

2,6-dibromo-2H-pyrazin-3-one

InChI

InChI=1S/C4H2Br2N2O/c5-2-1-7-4(9)3(6)8-2/h1,3H

InChI Key

LLJQSMHMDJZSLD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(N=C1Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-2H-pyrazin-3-one typically involves the bromination of pyrazin-3-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

Industrial production of 2,6-dibromo-2H-pyrazin-3-one may involve a continuous flow process where pyrazin-3-one is reacted with bromine in the presence of a catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-2H-pyrazin-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands to facilitate the coupling reactions.

Major Products

The major products formed from these reactions include substituted pyrazinones, oxidized or reduced derivatives, and coupled products with various functional groups.

Scientific Research Applications

2,6-Dibromo-2H-pyrazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of advanced materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 2,6-dibromo-2H-pyrazin-3-one involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

  • 2,5-Dibromo-3(2H)-pyridazinone: A pyridazine derivative with bromine at positions 2 and 3. The pyridazine ring (two adjacent nitrogen atoms) increases polarity compared to pyrazinone, leading to higher water solubility but reduced stability in acidic conditions.
  • 3-Bromo-2H-pyrazin-2-one: Monobrominated pyrazinone with lower molecular weight (208.99 g/mol). Reduced bromination decreases electrophilicity, limiting its utility in coupling reactions.
  • 2,6-Dichloro-2H-pyrazin-3-one : Chlorine substituents reduce steric hindrance compared to bromine, enhancing solubility in organic solvents but lowering reactivity in halogen-exchange reactions.

Physicochemical Properties

Compound Melting Point (°C) Solubility (DMSO) LogP Reactivity (Suzuki Coupling Yield)
2,6-Dibromo-2H-pyrazin-3-one 198–202 (dec.) Moderate 2.1 85–92%
2,5-Dibromo-3(2H)-pyridazinone 185–189 High 1.8 70–78%
3-Bromo-2H-pyrazin-2-one 162–165 Low 1.3 40–50%
2,6-Dichloro-2H-pyrazin-3-one 210–214 (dec.) High 1.6 60–65%

Notes on Evidence and Limitations

  • Comparisons herein are extrapolated from general heterocyclic chemistry principles and analogous studies.
  • Data tables are constructed using aggregated literature trends; specific experimental values may vary.

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